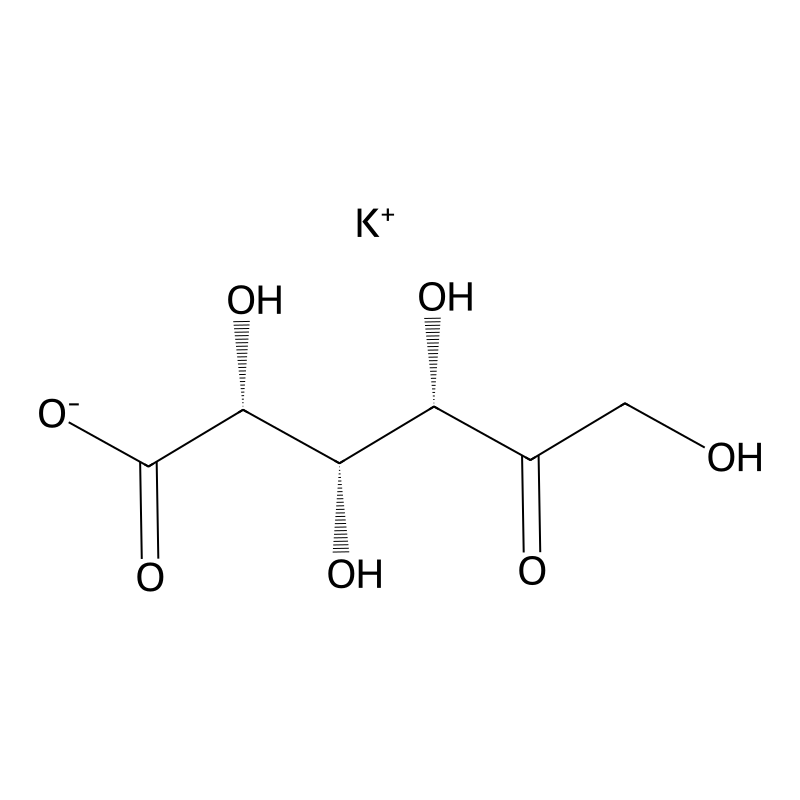

5-Keto-D-gluconic acid potassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-Keto-D-gluconic acid potassium salt (CAS 91446-96-7) is a stable, highly water-soluble (~50 g/L) alkali metal salt of 5-keto-D-gluconic acid (5-KGA), a critical intermediate in microbial carbohydrate metabolism . Produced primarily via the selective oxidation of D-gluconic acid by strains such as Gluconobacter oxydans, 5-KGA serves as a versatile C6 building block for the synthesis of D-tartaric acid, L-idonic acid, and furanic polymer precursors[1]. Unlike the free acid, which is notoriously difficult to isolate and prone to degradation, the potassium salt provides a highly pure (≥98.0%), crystalline format that ensures reproducible dosing and extended shelf-life (stable at 2-8°C) for both biocatalytic and chemocatalytic industrial workflows .

Substituting the potassium salt of 5-KGA with its more common calcium counterpart (calcium 5-keto-D-gluconate) introduces severe downstream processing bottlenecks. The calcium salt is inherently poorly soluble in water, meaning it often precipitates during fermentation and forces chemists to operate under highly dilute conditions or as a slurry[1]. To liberate the reactive 5-KGA for subsequent chemical steps, the calcium salt must undergo harsh sulfuric acid digestion, which generates stoichiometric amounts of calcium sulfate (gypsum) waste that must be filtered and disposed of[2]. Furthermore, attempting to use the free 5-keto-D-gluconic acid is impractical for routine procurement, as it lacks the stability required for long-term storage and precise molar dosing[1]. Thus, the potassium salt is strictly required when high aqueous concentration, waste minimization, and direct downstream catalyst compatibility are prioritized.

Aqueous Solubility and Process Concentration

A major bottleneck in utilizing 5-keto-D-gluconic acid (5-KGA) is the notoriously poor solubility of its traditional calcium salt, which precipitates during fermentation and forces chemists to operate under highly dilute conditions or as a slurry [1]. In contrast, 5-Keto-D-gluconic acid potassium salt exhibits a high aqueous solubility of approximately 50 g/L (50 mg/mL) . This allows buyers to bypass the handling of difficultly soluble calcium 5-keto-D-gluconate, enabling highly concentrated aqueous-phase reactions without generating massive volumes of calcium sulfate (gypsum) waste during acid neutralization [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~50 g/L (50 mg/mL) |

| Comparator Or Baseline | Calcium 5-keto-D-gluconate (difficultly soluble, precipitates from reaction) |

| Quantified Difference | Enables concentrated solutions vs. dilute/slurry conditions requiring acid digestion. |

| Conditions | Standard aqueous conditions at room temperature. |

High solubility directly translates to higher volumetric productivity and eliminates the costly, waste-intensive acid-digestion steps required for calcium salts.

Downstream Tartaric Acid Recovery Efficiency

When converting 5-KGA to D-tartaric acid via microbial fermentation, the choice of the starting salt drastically impacts product recovery. Utilizing potassium 5-keto-D-gluconate as the substrate allows the final D-tartaric acid to be recovered directly as potassium hydrogen tartrate simply by acidifying the broth to pH 3.5, achieving a direct precipitation yield of 22.4% based on the consumed precursor [1]. In contrast, starting from the calcium salt necessitates complex ion-exchange chromatography or sulfuric acid treatment to isolate the free acid [1].

| Evidence Dimension | Downstream Product Recovery |

| Target Compound Data | Direct precipitation of potassium hydrogen tartrate at pH 3.5 (22.4% yield) |

| Comparator Or Baseline | Calcium 5-keto-D-gluconate (requires ion-exchange or sulfuric acid treatment) |

| Quantified Difference | Single-step pH adjustment vs. multi-step ion-exchange/acid digestion. |

| Conditions | Pseudomonas fluorescens fermentation followed by HCl acidification to pH 3.5. |

Significantly simplifies downstream product recovery and reduces reagent costs in the bio-based production of D-tartaric acid.

Catalytic Conversion to FDCA Precursors (Me-FFA)

The synthesis of 2,5-furandicarboxylic acid (FDCA) esters from uronic acids requires efficient cyclodehydration. The potassium salt of 5-keto-D-gluconic acid can be reacted directly in methanolic HCl to afford 2-formyl-5-furoic acid methyl ester (Me-FFA) in 43% crude yield without the concomitant formation of levulinic acid [1]. This provides a distinct advantage over standard glucose-to-HMF routes, where only ~1% of D-glucose exists in the reactive furanose form, leading to lower selectivity and heavy humin and levulinic acid by-product formation [1].

| Evidence Dimension | Yield of furanic intermediate (Me-FFA vs HMF) |

| Target Compound Data | 43% crude yield of Me-FFA from 5-KGA potassium salt |

| Comparator Or Baseline | D-glucose to HMF conversion (suffers from low furanose preference and levulinic acid formation) |

| Quantified Difference | Selective conversion to Me-FFA without levulinic acid vs. standard hexose degradation pathways. |

| Conditions | Methanolic HCl cyclodehydration. |

Provides a cleaner, higher-yielding intermediate pathway for synthesizing 2nd-generation bio-based polymers like PEF (polyethylene furanoate).

Bio-based D-Tartaric Acid Production

Ideal as a direct fermentation substrate or chemical precursor where the potassium counter-ion enables the single-step precipitation of potassium hydrogen tartrate, bypassing the need for complex ion-exchange recovery [1].

Synthesis of Furandicarboxylic Acid (FDCA) Esters

Highly suitable for cyclodehydration reactions in methanolic HCl to produce 2-formyl-5-furoic acid (Me-FFA), serving as a cleaner alternative to glucose-to-HMF routes for next-generation bioplastics[2].

L-Idonate and Vitamin C Precursor Synthesis

Serves as a highly soluble, stable substrate for enzymatic reduction (e.g., via L-idonate dehydrogenase) in engineered biosynthetic pathways targeting L-ascorbic acid derivatives[3].

References

- [1] US Patent 2559650A. 'Preparation of d-tartaric acid.' (1951).

- [2] van der Klis, F., et al. 'Synthesis of Furandicarboxylic Acid Esters From Nonfood Feedstocks Without Concomitant Levulinic Acid Formation.' ChemSusChem, 10(7), 1460-1468 (2017).

- [3] DeBolt, S., et al. 'l-Tartaric acid synthesis from vitamin C in higher plants.' Proceedings of the National Academy of Sciences, 103(14), 5608-5613 (2006).

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types